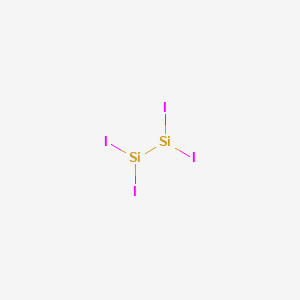![molecular formula C10H14N2O4S B14339838 N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide CAS No. 104060-64-2](/img/structure/B14339838.png)
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydroxyphenyl group, a sulfamoylethyl group, and an acetamide group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide typically involves the reaction of 2-hydroxyphenylacetic acid with sulfamoylethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfamoylethyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt protein-protein interactions is central to its mechanism of action.
相似化合物的比较
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Known for its anti-inflammatory properties and used in the treatment of pain and fever.
N-(4-Hydroxyphenyl)acetamide:
N-(2-Hydroxyphenyl)benzenesulfonamide: Studied for its potential anti-cancer properties and enzyme inhibition activities.
Uniqueness
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide is unique due to the presence of both a sulfamoylethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
104060-64-2 |
|---|---|
分子式 |
C10H14N2O4S |
分子量 |
258.30 g/mol |
IUPAC 名称 |
N-[1-(2-hydroxyphenyl)-2-sulfamoylethyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-7(13)12-9(6-17(11,15)16)8-4-2-3-5-10(8)14/h2-5,9,14H,6H2,1H3,(H,12,13)(H2,11,15,16) |
InChI 键 |
GDGGPARMIIEJAN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CS(=O)(=O)N)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)


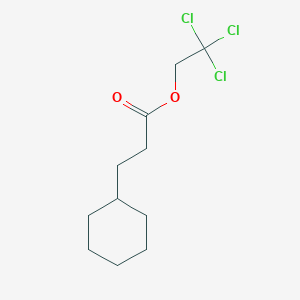



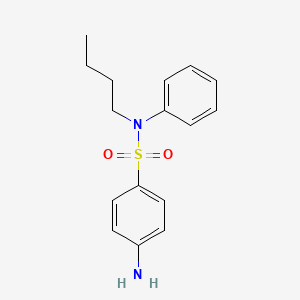
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
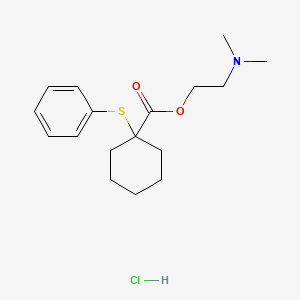
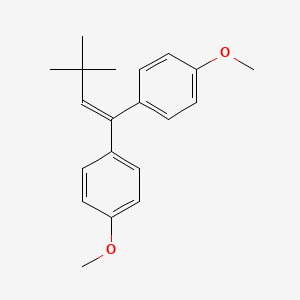
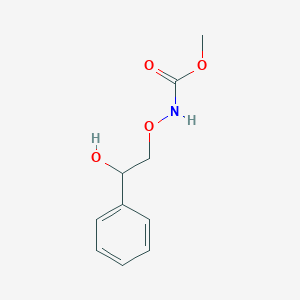
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
